4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a hydroxyphenyl group, a methylsulfamoyl group, and a phenylbenzamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxyphenyl and methylsulfamoyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide moiety via amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxyphenylbenzamide: Similar structure but lacks the methylsulfamoyl group.
3-bromo-4-hydroxyphenylacetic acid: Contains a bromine and hydroxyphenyl group but has an acetic acid moiety instead of benzamide.
(3-bromo-2-hydroxyphenyl)boronic acid: Features a boronic acid group instead of the sulfamoyl and benzamide groups.
Uniqueness
4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromine atom, hydroxyphenyl group, methylsulfamoyl group, and benzamide moiety provides a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C20H17BrN2O4S |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-bromo-3-[(2-hydroxyphenyl)-methylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-23(17-9-5-6-10-18(17)24)28(26,27)19-13-14(11-12-16(19)21)20(25)22-15-7-3-2-4-8-15/h2-13,24H,1H3,(H,22,25) |
InChI Key |
ILODPZPMGWNTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Br |
Origin of Product |
United States |
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